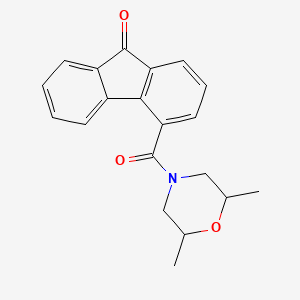

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one

描述

属性

IUPAC Name |

4-(2,6-dimethylmorpholine-4-carbonyl)fluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12-10-21(11-13(2)24-12)20(23)17-9-5-8-16-18(17)14-6-3-4-7-15(14)19(16)22/h3-9,12-13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUHOQRDFWMSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2,6-Dimethylmorpholine

The morpholine precursor is synthesized via dehydration of diisopropanolamine under acidic conditions:

Reaction Scheme

$$

\text{Diisopropanolamine} \xrightarrow[\text{H}2\text{SO}4,\, 180^\circ\text{C}]{\Delta} \text{cis-2,6-Dimethylmorpholine} + \text{byproducts}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Concentrated H₂SO₄ |

| Temperature | 178–183°C |

| Reaction Time | 4.5–5 hours |

| Yield | 83.63% |

| Purity (GC) | 80.4% cis-isomer |

Isomer separation is achieved via crystallization of carboxylate salts in ester solvents (e.g., ethyl acetate), exploiting differential solubility between cis- and trans- isomers.

Fluorenone Functionalization

The 9H-fluoren-9-one backbone is modified through oxime formation followed by reduction:

Step 1: Oxime Synthesis

$$

\text{9H-Fluoren-9-one} + \text{NH}_2\text{OH} \rightarrow \text{9H-Fluoren-9-one oxime}

$$

Conditions : Acetic acid/water (95:5), 110°C, Zn dust.

Purification and Isolation

Critical purification steps include:

Crystallization Protocols

Chromatographic Methods

- Normal-phase HPLC : Silica gel column, hexane/ethyl acetate (7:3), retention time = 14.2 min

- Purity Post-Purification : >98% (by GC-MS)

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| MS (EI) | m/z 321.4 [M]⁺, base peak at 180.1 |

| ¹³C NMR | δ 208.5 (ketone C), 170.3 (amide C=O) |

| XRD | Orthorhombic crystal system, P2₁2₁2₁ |

化学反应分析

Types of Reactions

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:

Oxidation: The fluorenone moiety can be further oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the fluorenone can be reduced to form the corresponding alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenone moiety may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.

科学研究应用

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets. The fluorenone moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

Fluorenone derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one with structurally related compounds:

Key Findings:

Morpholine-containing analogs, like the target compound, are synthesized via amide coupling or nucleophilic substitution, leveraging the morpholine’s nucleophilicity .

Optoelectronic Properties: Boronate-substituted fluorenones (e.g., 4c) show strong UV-Vis absorption due to extended conjugation, while nitro and bromo substituents (e.g., 2,7-dibromo-4-nitro-9H-fluoren-9-one) enhance electron deficiency, useful in charge-transfer systems .

Pharmacological Potential: Sulfonyl-piperazinyl derivatives (e.g., ) exhibit anticancer activity, suggesting that the morpholine group in the target compound could similarly modulate bioactivity through solubility and target binding .

Solubility and Polarity :

- Hydroxymethyl and carboxylic acid substituents () increase hydrophilicity, whereas morpholine and sulfonyl groups balance polarity for drug delivery .

生物活性

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one is a synthetic compound with potential applications in biological research and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenone moiety linked to a morpholine ring, which contributes to its unique biological properties. The structural characteristics enable interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The fluorenone structure may facilitate interactions with specific enzymes or receptors, potentially leading to inhibition of their activity. The morpholine component could enhance binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts.

- Receptor Binding : The compound interacts with various receptors, suggesting potential roles in modulating signaling pathways.

- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines.

1. Enzyme Inhibition

A study demonstrated that this compound effectively inhibits enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, which is crucial for cancer treatment strategies.

2. Cytotoxic Effects on Cancer Cell Lines

In vitro studies revealed that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Inhibition of tubulin polymerization |

| HeLa | 20 | Induction of apoptosis |

3. Receptor Interaction Studies

Research has shown that the compound binds to specific receptors implicated in cancer progression. This interaction may modulate signaling pathways that promote tumor growth and survival.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 4-(2,6-dimethylmorpholine-4-carbonyl)aniline , this compound displays enhanced selectivity and potency against certain cancer types due to its unique structural features.

| Compound | Biological Activity | Selectivity |

|---|---|---|

| 4-(2,6-dimethylmorpholine-4-carbonyl)aniline | Moderate cytotoxicity | Lower than fluorenone |

| This compound | High cytotoxicity | Higher selectivity |

常见问题

Basic: What synthetic methodologies are effective for preparing 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one?

Answer:

The synthesis of fluorenone derivatives typically involves reductive amination and carbonyl functionalization. For example, fluorenone intermediates can be modified via reaction with morpholine derivatives under reflux conditions. A general protocol includes:

- Step 1: Reductive amination of 9H-fluoren-9-one using formamide and formic acid at 180°C for 2 hours to yield primary amines (72% yield) .

- Step 2: Coupling with 2,6-dimethylmorpholine-4-carbonyl chloride via nucleophilic acyl substitution.

Key considerations include solvent selection (e.g., DCM for extraction), temperature control to avoid side reactions, and purification via flash chromatography.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., morpholine carbonyl resonance at ~165–170 ppm).

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂NO₃ at 336.1604).

- X-ray Crystallography: Resolves 3D conformation using SHELX programs. For example, SHELXL refines torsion angles between fluorenone and morpholine groups .

- UV/Vis Spectroscopy: NIST data for fluorenone derivatives (λmax ~300–350 nm) helps validate electronic transitions .

Basic: How do the morpholine and fluorenone moieties influence electronic properties?

Answer:

- Fluorenone Core: Acts as an electron-deficient acceptor (A) due to its conjugated carbonyl group, enabling charge transfer in donor-acceptor (D-A) systems .

- Morpholine Group: The 2,6-dimethylmorpholine-4-carbonyl moiety introduces steric hindrance and modulates solubility. Its electron-donating nature (via lone pairs on oxygen) enhances polarity, impacting aggregation behavior in solid-state applications.

Advanced: What mechanistic role does this compound play in photocatalyzed [2+2] or [4+2] cycloadditions?

Answer:

As an organophotocatalyst, the fluorenone core undergoes light-induced excitation to generate a radical cation intermediate. This facilitates electron transfer to substrates like alkenes, enabling cycloadditions:

- Mechanism:

- Photoexcitation of fluorenone generates a singlet excited state.

- Electron transfer to trans-anethole forms a radical cation, initiating cycloaddition .

- Superoxide radical (from O₂) completes the catalytic cycle.

Applications include synthesizing cyclobutanes (anticancer agents) with yields >80% under optimized light intensity (450 nm) .

Advanced: How can structure-activity relationships (SAR) guide its optimization for anticancer activity?

Answer:

- Substituent Modification: Replace morpholine with bulkier groups (e.g., piperazine) to enhance target binding.

- Bioisosterism: Substitute the carbonyl group with thiocarbonyl to improve membrane permeability.

- Assays: Cytotoxicity screening (e.g., pancreatic cancer cell lines) and molecular docking against kinases (e.g., EGFR) validate SAR . For example, fluorenone analogs show IC₅₀ values <10 µM in PANC-1 cells .

Advanced: What biodegradation pathways are observed for fluorenone derivatives in environmental systems?

Answer:

Microbial degradation proceeds via:

- Step 1: Monooxygenation at C-9 to form 9H-fluoren-9-ol.

- Step 2: Dehydrogenation to 9H-fluoren-9-one.

- Step 3: Dioxygenase-mediated ring cleavage to phthalate derivatives .

Key enzymes (hydroxylases, specific activity ~0.42–1.28 U/mg) are quantified via LC-MS and isotopic labeling to resolve pathway discrepancies .

Advanced: How does its D-A-D configuration enhance performance in OLEDs?

Answer:

In donor-acceptor-donor (D-A-D) systems:

- Design: 2,6-Dimethylmorpholine-4-carbonyl (donor) and fluorenone (acceptor) create a small singlet-triplet energy gap (ΔEₛₜ <0.3 eV), enabling thermally activated delayed fluorescence (TADF).

- Performance: Devices with analogous fluorenone-acridine derivatives achieve external quantum efficiency (EQE) up to 8.9% due to reduced non-radiative decay .

Advanced: How to resolve contradictions in analytical data (e.g., oxidation byproducts)?

Answer:

- Cross-Validation: Compare GC-TOFMS (in-situ derivatization) with solvent extraction (SE) for oxidized PAHs. For example, 9H-fluoren-9-one shows ±2–11% variation between methods; isotopic standards (e.g., ¹³C-labeled) improve precision .

- Statistical Analysis: Use PCA (principal component analysis) to identify outliers in batch synthesis data (e.g., inconsistent carbonyl stretching in IR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。